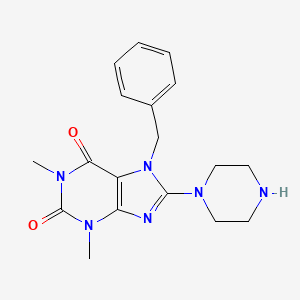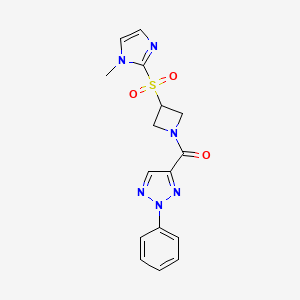![molecular formula C19H14ClFN4OS B2566532 N-(2-(2-(4-chlorophényl)thiazolo[3,2-b][1,2,4]triazol-6-yl)éthyl)-3-fluorobenzamide CAS No. 894050-15-8](/img/structure/B2566532.png)
N-(2-(2-(4-chlorophényl)thiazolo[3,2-b][1,2,4]triazol-6-yl)éthyl)-3-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-fluorobenzamide” is a compound that belongs to the class of thiazolo[3,2-b][1,2,4]triazoles. Thiazolo[3,2-b][1,2,4]triazoles have shown promising anticancer activity against a range of cancer cell lines, including renal cancer, leukemia, colon cancer, breast cancer, and melanoma cell lines .
Synthesis Analysis
The synthesis of thiazolo[3,2-b][1,2,4]triazoles involves the reaction of 2-mercaptobenzimidazole with ketones in boiling AcOH/H2SO4 to afford 2-benzimidazolylthioacetophenone derivatives. These sulphides are then cyclized to give the corresponding thiazolo[3,2-b]benzimidazoles using PPA or [hydroxy(tosyloxy)iodo]benzene .
Molecular Structure Analysis
The molecular structure of thiazolo[3,2-b][1,2,4]triazoles was determined by (1)H NMR, (13)C NMR, and X-ray analysis .
Chemical Reactions Analysis
Thiazolo[3,2-b][1,2,4]triazoles are characterized by their potent anticancer activity. The structures of these compounds were determined by (1)H NMR, (13)C NMR, and X-ray analysis .
Applications De Recherche Scientifique
- Les dérivés de thiazolo[3,2-a]pyrimidine, y compris ceux avec un cycle thiazolo substitué en position 2, ont démontré une activité antitumorale élevée . Ces composés pourraient servir de squelettes prometteurs pour la conception de nouveaux médicaments anticancéreux.
- La recherche a montré que certains dérivés de thiazolo[3,2-a]pyrimidine présentent une activité antibactérienne. Ces composés pourraient être explorés davantage pour leur potentiel dans la lutte contre les infections bactériennes .
- Les dérivés de thiazolo[3,2-a]pyrimidine ont été étudiés pour leurs propriétés anti-inflammatoires. Comprendre leurs mécanismes d'action et leurs interactions avec les voies inflammatoires pourrait conduire à de nouvelles stratégies thérapeutiques .
- Bien que des études spécifiques sur le composé que vous avez mentionné soient limitées, des thiazolo[3,2-a]pyrimidines apparentées ont été évaluées pour leurs effets antinociceptifs (soulagement de la douleur) . Une exploration plus approfondie est justifiée pour évaluer le potentiel de ce composé dans la gestion de la douleur.
- Le groupe méthylène actif (C2H2) dans les dérivés de thiazolo[3,2-a]pyrimidin-3(2H)-one est très réactif vis-à-vis des réactifs électrophile . Les chercheurs peuvent explorer des stratégies de fonctionnalisation pour modifier ce groupe pour des applications spécifiques.
Activité Antitumorale
Propriétés Antibactériennes
Effets Anti-inflammatoires
Activité Antinociceptive
Inhibition des Lignées Cellulaires Cancéreuses
Fonctionnalisation du Groupe Méthylène Actif
En résumé, ce composé est prometteur en oncologie, en recherche antimicrobienne et en études anti-inflammatoires. Cependant, des recherches supplémentaires sont nécessaires pour libérer tout son potentiel dans ces domaines divers. 🌟 . Si vous avez besoin de plus d'informations ou si vous avez d'autres questions, n'hésitez pas à demander !
Mécanisme D'action
Target of Action
The primary targets of N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-fluorobenzamide Compounds with similar structures have been reported to exhibit anticancer properties , suggesting that this compound may also target cancer cells.
Mode of Action
The exact mode of action of N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-fluorobenzamide It is mentioned that the compound showed superior top1 inhibitory activity . Top1, or topoisomerase I, is an enzyme that alters the supercoiling of DNA, and its inhibition can lead to DNA damage and cell death, particularly in rapidly dividing cells such as cancer cells.
Biochemical Pathways
The biochemical pathways affected by N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-fluorobenzamide Given its potential anticancer properties and top1 inhibitory activity , it can be inferred that this compound may affect DNA replication and transcription pathways, leading to cell cycle arrest and apoptosis in cancer cells.
Result of Action
The molecular and cellular effects of N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-fluorobenzamide Based on its potential anticancer properties and top1 inhibitory activity , it can be inferred that this compound may induce DNA damage, cell cycle arrest, and apoptosis in cancer cells.
Orientations Futures
The future directions for the research and development of thiazolo[3,2-b][1,2,4]triazoles, including “N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-fluorobenzamide”, involve the advancement of novel potential drug candidates having better efficacy and selectivity . The comprehensive compilation of work carried out on the 1,2,4-triazole nucleus will provide an inevitable scope for researchers .
Propriétés
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-3-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClFN4OS/c20-14-6-4-12(5-7-14)17-23-19-25(24-17)16(11-27-19)8-9-22-18(26)13-2-1-3-15(21)10-13/h1-7,10-11H,8-9H2,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKAZDGYJCNYSCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClFN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(5-(4-phenyltetrahydro-2H-pyran-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2566460.png)



![N'-[(2,5-Dichlorothiophen-3-yl)methyl]ethane-1,2-diamine;dihydrochloride](/img/structure/B2566466.png)

![N-[1-(4-bromothiophene-2-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2566468.png)


